![molecular formula C8H12Cl2N2O2 B2591290 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride CAS No. 820220-92-6](/img/structure/B2591290.png)

2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

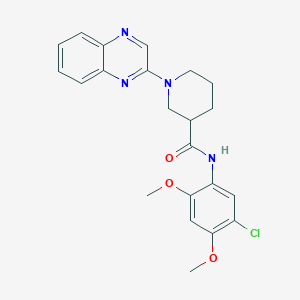

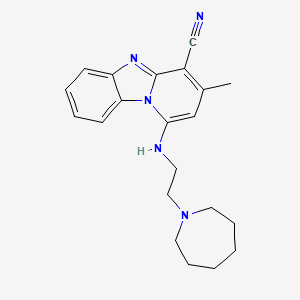

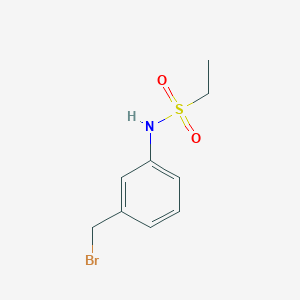

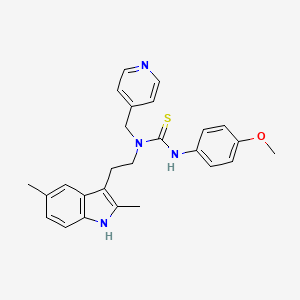

The synthesis of pyridine derivatives, such as “2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride”, involves several steps. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

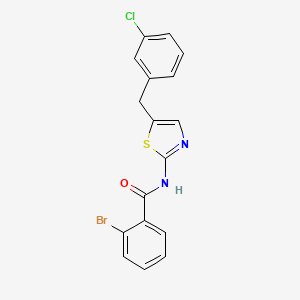

The molecular structure of “2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride” can be represented by the InChI code:1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride” include a molecular weight of 239.1 . The compound is a powder at room temperature .Scientific Research Applications

Synthetic Chemistry Applications

One significant application of derivatives similar to "2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride" in synthetic chemistry involves the development of novel methodologies for constructing complex molecules. For instance, a multi-component tether catalysis protocol was developed for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, demonstrating the compound's utility in facilitating novel cascade reactions and decarboxylation mechanisms. This approach is crucial for introducing the pyridin-2-ylmethyl group into target compounds, allowing for the creation of diverse heterocyclic compounds resembling natural products (Kun Li et al., 2019).

Structural Studies

In structural chemistry, derivatives of "2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride" have been utilized to explore the crystal structures and molecular conformations of various compounds. For example, the crystal structure analysis of fluroxypyr, a pyridine herbicide, revealed intricate hydrogen bonding and π–π interactions, highlighting the compound's role in forming a three-dimensional network. Such studies are instrumental in understanding the molecular basis of herbicide action and designing more efficient agrochemicals (Hyunjin Park et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-(pyridin-2-ylmethylamino)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMDWTPZWDESRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)

![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)

![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)

![3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid](/img/structure/B2591230.png)